![molecular formula C14H12F3N3O5 B1679085 Pretomanid CAS No. 187235-37-6](/img/structure/B1679085.png)
Pretomanid
Übersicht
Beschreibung
Pretomanid is an antimycobacterial drug used as part of a combination dosing regimen with bedaquiline and linezolid to treat tuberculosis (TB) of the lungs that is extensively drug resistant (XDR) or who cannot tolerate or do not respond to treatment for multidrug-resistant (MDR)-TB . It prevents the growth of tuberculosis in the body .
Synthesis Analysis
An efficient gram-scale synthesis of this compound has been reported using straightforward chemistry, mild reaction conditions, and readily available starting materials . A novel synthesis of this compound was developed through a selective epoxide-opening cyclization and late-stage nitration . An efficient protocol to produce this compound has also been proposed and studied .
Molecular Structure Analysis
This compound has a molecular formula of C14H12F3N3O5 . Its average mass is 359.257 Da and its monoisotopic mass is 359.072906 Da .
Physical And Chemical Properties Analysis
This compound is developed as an oral tablet formulation for the treatment of tuberculosis (TB) in combination with other anti-TB agents . The pharmacokinetics and relative bioavailability of the dispersible tablet formulation (DTF) compared to the marketed formulation (MF) have been assessed . The mean absorption time for the DTF was typically 137% (86–171%) of that for the MF .
Wirkmechanismus
Target of Action
Pretomanid primarily targets the Mycobacterium tuberculosis complex (MTBC) , which includes M. bovis, M. africanum, and M. pinnipedii . These bacteria are the causative agents of tuberculosis (TB), a major global health concern .
Mode of Action
This compound is a prodrug that is metabolically activated by a nitroreductase enzyme known as Ddn . This activation process produces various active metabolites that are responsible for its therapeutic actions, particularly the induction of nitric oxide . This compound exerts its bactericidal effects under aerobic conditions by inhibiting mycolic acid biosynthesis, thereby blocking cell wall production . Under anaerobic conditions, against non-replicating bacteria, this compound acts as a respiratory poison following nitric oxide release .
Biochemical Pathways
This compound affects the mycolic acid biosynthetic pathway by depleting ketoymycolates and accumulating hydroxymycolates . This action impairs the production of the bacterial cell wall. Additionally, this compound targets the pentose phosphate pathway , leading to significant accumulation of fructose-6-phosphate, ribose-5-phosphate, and glyceraldehyde-3-phosphate . These effects are linked to the accumulation of a toxic metabolite, methylglyoxal .
Pharmacokinetics
This compound exhibits dose-dependent bioavailability with a small positive correlation under fed conditions . After a single 200 mg dose of this compound administered with food to healthy adults, the mean peak plasma concentration (Cmax) of 2.0 μg/mL was achieved in a median of 5.0 hours, and the mean area under the curve (AUC) was 53.0 μg h/mL . The elimination half-life was determined to be 16.9-17.4 hours .
Result of Action
The action of this compound results in the death of actively replicating M. tuberculosis by inhibiting mycolic acid biosynthesis, thereby blocking cell wall production . This action disrupts the integrity of the bacterial cell wall, leading to bacterial death .
Action Environment
The efficacy of this compound can be influenced by environmental factors such as the presence of food. The absorption rate and bioavailability of this compound are affected by the formulation type and the presence of food .
Wissenschaftliche Forschungsanwendungen
Behandlung von Tuberkulose (TB)
Pretomanid ist eine vielversprechende therapeutische Option für eine TB-Infektion . Es ist eines der neuesten Medikamentenklassen, Nitroimidazooxazine, die 2019 von der Food and Drug Administration der Vereinigten Staaten als Teil eines Mehrfachmedikamentenregimes (mit Bedaquilin und Linezolid, BPaL) zugelassen wurde und von der Weltgesundheitsorganisation (WHO) zur Behandlung von weit verbreiteter Resistenz (XR-TB) und multiresistenter Tuberkulose (MDR-TB) empfohlen wird .
Behandlung von multiresistenter Tuberkulose (MDR-TB)
This compound bildet in Kombination mit Bedaquilin und Linezolid das BPaL-Regime, das von der WHO zur Behandlung von Patienten mit weit verbreiteter medikamentenresistenter Tuberkulose (XDR-TB) empfohlen wird, die gegenüber MDR-TB intolerant oder nicht anspricht . Dieses Regime hat Vorteile wie einen kurzen Kurs, orale Medikamente in der gesamten Behandlung, verbesserte Behandlungscompliance und eine hohe Heilungsrate .
Behandlung von weit verbreiteter medikamentenresistenter Tuberkulose (XDR-TB)
This compound wird in Kombination mit Bedaquilin und Linezolid zur Behandlung von Patienten mit XDR-TB eingesetzt . Diese Kombination wurde erstmals 2019 in den USA zugelassen .
Bakterizide Aktivität unter anaeroben Bedingungen
This compound wurde auf seine Aktivität gegen latente Tuberkulose unter anaeroben Bedingungen analysiert . Es zeigt unter diesen Bedingungen eine bessere Aktivität, was auf eine optimierte Dosis hindeutet, die erforderlich ist, um die Entgiftungsmechanismen von M. tuberculosis zu überwinden und seinen Tod zu induzieren .
Produktion von this compound
Es wurde ein effizientes und praktisches Protokoll für die Produktion von this compound (PA-824) über eine neue synthetische Strategie entwickelt . Dieser neue Syntheseweg bietet eine effizientere Methode zur Herstellung von this compound mit den Eigenschaften billiger und leicht verfügbarer Rohstoffe, milder experimenteller Bedingungen, einfacher Bedienung, 'Ein-Topf'-Verfahrens, das den Anforderungen der grünen Chemie entspricht und für die industrielle Produktion geeignet ist .
Frühe bakterizide Aktivitätsstudie (EBA)
Die Phase-IIa-EBA-Studie bewertete die Kurzzeitpotenz von PA-824, wenn es als Einzelmedikament an TB-Patienten verabreicht wurde . Die Patienten erhielten entweder PA-824 (200, 600, 1000 oder 1200 mg einmal täglich) oder die Standardbehandlung mit vier Medikamenten gegen TB über 14 Tage .
Behandlung von medikamentenresistenter TB
This compound hat sich als eine Rolle bei der Behandlung von medikamentenresistenter TB erwiesen . Dies umfasst veröffentlichte, laufende und geplante Studien .
Computergestützte Analyse neuartiger Analoga
Eine computergestützte Analyse neuartiger Analoga von this compound gegen den mutierten Ddn-Rezeptor wurde durchgeführt . Diese Studie hilft beim Verständnis der Entwicklung von Resistenzen durch die A76E-Mutation und wie sie durch den in silico entwickelten Liganden überwunden werden könnte .
Safety and Hazards
Pretomanid may cause serious side effects. Some of the reported side effects include fast or pounding heartbeats, fluttering in your chest, shortness of breath, and sudden dizziness . Other side effects include tremors, weakness, problems with balance, vision changes, severe ongoing nausea and vomiting, cough with mucus or blood, shortness of breath, chest pain that gets worse when you breathe or cough . The safety profile of the combination regimen is considered acceptable and the side effects manageable, provided that close monitoring and surveillance of the patients during and after treatment are in place .
Zukünftige Richtungen
Pretomanid has been included in the World Health Organization Guidelines for the Treatment of Drug-Resistant Tuberculosis . It has been developed by TB Alliance as an oral tablet formulation for the treatment of tuberculosis (TB) in combination with other anti-TB agents . The drug is being actively studied in combination with other anti-TB medications not included in the BPaL regimen .
Eigenschaften
IUPAC Name |
(6S)-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O5/c15-14(16,17)25-10-3-1-9(2-4-10)7-23-11-5-19-6-12(20(21)22)18-13(19)24-8-11/h1-4,6,11H,5,7-8H2/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHZLMOSPGACSZ-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041163 | |
Record name | PA-824 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
462.3±55.0 | |
Record name | Pretomanid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05154 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
<1 mg/mL | |
Record name | Pretomanid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05154 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Pretomanid is a prodrug which is metabolically activated by a nitroreductase enzyme, known as Ddn, producing various active metabolites that are responsible for its other therapeutic actions, particularly the induction of nitric oxide. The nitroreductase enzyme which activates pretomanid is deazaflavin dependent and relies on reduced cofactor F420. Reduction of F420 occurs via the enzyme glucose-6-phosphate dehydrogenase. Reduction of pretomanid's imidazole ring at the C-3 position causes the formation of the metabolites, which include a des-nitro derivative. The formation of this derivative leads to increased levels of nitric oxide, leading to bactericidal activities under anaerobic conditions via its action as a bacterial respiratory poison. Bactericidal activity against anaerobes is reported to be associated with a shortened duration of antibiotic treatment. Pretomanid exerts aerobic bactericidal effects through its inhibitory actions on bacterial cell wall mycolic acid biosynthesis. This allows for the killing of actively replicating Mycobacterium tuberculosis bacteria, resulting in the treatment of active tuberculosis infection. The molecular mechanism of the above bactericidal effects is poorly understood at this time, but may involve effects exerted on various genes that affect the cell wall, including the fasI and fasII as well as the efpA and iniBAC operons. Other possible targets include the genes of the cyd operon. The clinical effects of the above target relations are unknown at this time. | |
Record name | Pretomanid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05154 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
187235-37-6 | |
Record name | PA 824 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=187235-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pretomanid [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187235376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pretomanid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05154 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PA-824 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PRETOMANID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XOI31YC4N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.